(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
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Overview
Description
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is a complex organic compound with the molecular formula C26H29O13P and a molecular weight of 580.47 g/mol . This compound is primarily used for research and development purposes in various scientific fields.
Preparation Methods
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the diphenylphosphoryl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Another acetylated sugar but without the diphenylphosphoryl group.
The uniqueness of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose lies in its combination of acetyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29O13P |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3 |
InChI Key |
IKZZNFIJWMQZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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